Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C18H25N7O3 and its molecular weight is 387.444. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research on benzothiazole derivatives, such as those involving dimethylamino triazine units, has shown significant potential in corrosion inhibition for steel in acidic environments. Experimental and theoretical studies highlight their stability and high inhibition efficiencies, suggesting their utility in protecting metals against corrosion through both physical and chemical adsorption mechanisms (Hu et al., 2016).
Antibacterial and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and tested for their antibacterial efficacies and biofilm inhibition activities. Compounds from this research showed promising results against various bacterial strains and demonstrated significant inhibitory activity against MRSA and VRE strains as well as biofilm formation, suggesting potential applications in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, suggesting that the compound may target organisms such asTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Mode of Action
It is known that similar compounds inhibit immune-activated nitric oxide production . This suggests that Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate may interact with its targets to inhibit certain biochemical processes, leading to its antitrypanosomal and antiplasmodial effects .
Biochemical Pathways
Given the compound’s potential antitrypanosomal and antiplasmodial activities, it may be inferred that it affects the biochemical pathways associated with the life cycles ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Result of Action
Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, suggesting that the compound may have similar effects .
Properties
IUPAC Name |
benzyl N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-24(2)16-21-14(22-17(23-16)25(3)4)10-19-15(26)11-20-18(27)28-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,26)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFGLJFYEGOIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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